molecular formula C18H20ClFN4O B2680669 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride CAS No. 2418717-33-4

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride

Cat. No.: B2680669
CAS No.: 2418717-33-4
M. Wt: 362.83
InChI Key: CMVLUGJOXJLYFH-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a complex structure that includes a fluorinated phenyl group, an indazole moiety, and an acetamide linkage, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done via reductive amination, where the fluorophenyl intermediate reacts with formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

    Indazole Formation: The indazole moiety can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate ketones or aldehydes under acidic or basic conditions.

    Acetamide Linkage Formation: The final step involves coupling the aminomethyl-fluorophenyl intermediate with the indazole derivative using acylation reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the nitro or carbonyl groups in the compound can be achieved using hydrogenation or metal hydrides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: As a ligand in catalytic reactions.

Biology

    Biological Probes: Used to study biological pathways and interactions.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to its structural features.

Medicine

    Pharmaceutical Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Drug Design: As a lead compound for the development of new drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(Aminomethyl)phenyl]methyl]-2-(1-methylindazol-5-yl)acetamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    N-[[4-(Aminomethyl)-2-chlorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its pharmacokinetic properties.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

    Indazole Moiety: The indazole ring system is known for its bioactivity, contributing to the compound’s potential therapeutic effects.

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O.ClH/c1-23-17-5-3-12(6-15(17)11-22-23)8-18(24)21-10-14-4-2-13(9-20)7-16(14)19;/h2-7,11H,8-10,20H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVLUGJOXJLYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CC(=O)NCC3=C(C=C(C=C3)CN)F)C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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